molecular formula C26H27FN2O4 B12404623 AChE/BACE1/GSK3|A-IN-1

AChE/BACE1/GSK3|A-IN-1

Cat. No.: B12404623
M. Wt: 450.5 g/mol
InChI Key: PIEYPHGYCKJMMG-UHFFFAOYSA-N
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Description

AChE/BACE1/GSK3|A-IN-1 is a compound designed to inhibit three key enzymes: acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. These enzymes are implicated in the pathogenesis of Alzheimer’s disease, making this compound a promising candidate for therapeutic intervention. The inhibition of these enzymes can potentially reduce the formation of amyloid-beta plaques and neurofibrillary tangles, which are characteristic features of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BACE1/GSK3|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions, including condensation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: AChE/BACE1/GSK3|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal reaction rates and product formation.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups. These derivatives are evaluated for their inhibitory activity against acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta to identify the most potent inhibitors .

Scientific Research Applications

AChE/BACE1/GSK3|A-IN-1 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying multi-target inhibitors and their synthesis. In biology, it is used to investigate the molecular mechanisms underlying enzyme inhibition and its effects on cellular processes .

In medicine, this compound is a potential therapeutic agent for Alzheimer’s disease. Its ability to inhibit multiple enzymes involved in the disease’s pathogenesis makes it a promising candidate for drug development. Preclinical studies have shown that this compound can reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer’s disease .

In industry, this compound can be used in the development of diagnostic tools and assays for detecting enzyme activity and screening potential inhibitors. Its multi-target inhibitory activity also makes it valuable for high-throughput screening of drug candidates .

Mechanism of Action

AChE/BACE1/GSK3|A-IN-1 exerts its effects by binding to the active sites of acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme 1, and glycogen synthase kinase-3 beta. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine, the cleavage of amyloid precursor protein, and the phosphorylation of tau protein .

The inhibition of acetylcholinesterase increases acetylcholine levels in the brain, enhancing cholinergic neurotransmission. The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 reduces the production of amyloid-beta peptides, preventing the formation of amyloid plaques. The inhibition of glycogen synthase kinase-3 beta decreases tau phosphorylation, reducing the formation of neurofibrillary tangles .

Properties

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

IUPAC Name

4-[3-[4-[(3-fluorophenyl)methylamino]piperidin-1-yl]propoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2

InChI Key

PIEYPHGYCKJMMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5

Origin of Product

United States

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